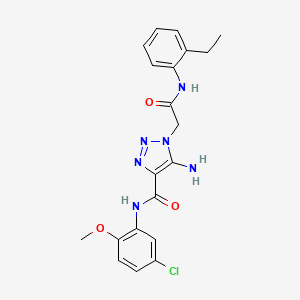

5-amino-N-(5-chloro-2-methoxyphenyl)-1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound 5-amino-N-(5-chloro-2-methoxyphenyl)-1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted with a carboxamide group at position 4, an amino group at position 5, and a 2-((2-ethylphenyl)amino)-2-oxoethyl side chain at position 1. The N-substituent is a 5-chloro-2-methoxyphenyl group, contributing to its unique electronic and steric properties.

Properties

IUPAC Name |

5-amino-N-(5-chloro-2-methoxyphenyl)-1-[2-(2-ethylanilino)-2-oxoethyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN6O3/c1-3-12-6-4-5-7-14(12)23-17(28)11-27-19(22)18(25-26-27)20(29)24-15-10-13(21)8-9-16(15)30-2/h4-10H,3,11,22H2,1-2H3,(H,23,28)(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBRCLCTWSCFIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-N-(5-chloro-2-methoxyphenyl)-1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide, often referred to as compound 894576-60-4, is a synthetic triazole derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity based on available research findings, including structure-activity relationships (SAR), case studies, and relevant data.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

| Property | Value |

|---|---|

| CAS Number | 894576-60-4 |

| Molecular Formula | C19H18Cl2N6O3 |

| Molecular Weight | 449.3 g/mol |

| Structural Features | Triazole ring, carboxamide group |

The presence of the triazole moiety is significant as it is known for a wide range of biological activities, including antimicrobial and anticancer properties .

Anticancer Activity

Research on triazole derivatives indicates that they exhibit notable anticancer properties. For instance, compounds similar to the one in focus have shown promising results against various cancer cell lines. A study demonstrated that specific substitutions on the triazole ring could enhance cytotoxicity against human cancer cells. In particular, derivatives with electron-donating groups exhibited improved activity profiles .

Case Study:

In a comparative study involving several triazole derivatives, compound 7p was noted for promoting neurite outgrowth in neuronal cultures, indicating neuroprotective effects alongside its anticancer potential . The IC50 values for related compounds ranged from 1.61 to 1.98 µg/mL against different cancer cell lines.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis: Evidence suggests that triazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Targeting Specific Enzymes: Some studies indicate that these compounds may inhibit specific enzymes involved in tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:

- Triazole Ring: Essential for anticancer activity.

- Chloro and Methoxy Substituents: These groups may influence the lipophilicity and ability to penetrate cellular membranes.

- Amino Group: Plays a crucial role in binding interactions with target proteins.

Cytotoxicity Results

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 7p | A431 | 1.61 ± 1.92 |

| Compound 9 | Jurkat | 1.98 ± 1.22 |

| Compound 10 | U251 | <10 |

This table summarizes the cytotoxic effects observed in various studies, illustrating the potential of triazole derivatives like the one discussed.

Scientific Research Applications

Anticancer Activities

Research has indicated that compounds similar to 5-amino-N-(5-chloro-2-methoxyphenyl)-1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide exhibit promising anticancer activities. For example:

In Silico Studies

Recent advancements in computational chemistry have facilitated the exploration of the compound's potential through molecular docking studies. These studies help predict how the compound interacts with biological targets at the molecular level:

- Molecular Docking :

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide is crucial for its development as a therapeutic agent:

- Absorption, Distribution, Metabolism, Excretion (ADME) :

-

Toxicology :

- Safety assessments are essential to determine any potential cytotoxic effects against non-cancerous cells. Existing literature on related compounds suggests that while some may exhibit selective toxicity towards cancer cells, comprehensive toxicological studies are warranted for this specific compound.

Potential Other Applications

Beyond oncology, there are indications that this compound could have broader applications:

- Anti-inflammatory Properties :

-

Antimicrobial Activity :

- Some triazole derivatives have demonstrated antimicrobial properties, suggesting that 5-amino-N-(5-chloro-2-methoxyphenyl)-1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide may also possess similar effects against bacterial or fungal pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

Compound A : 1-{2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ()

- Key Differences: The triazole core is substituted with a methyl group at position 5 (vs. an amino group in the target compound). The 2-oxoethyl side chain is linked to a 3-chloro-4-methoxyphenyl group (vs. 2-ethylphenyl in the target). The N-aryl group is a 5-chloro-2-methylphenyl (vs. 5-chloro-2-methoxyphenyl).

- The 2-methylphenyl substituent may lower steric hindrance but reduce polarity compared to the methoxy group in the target .

Compound B : 5-Amino-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide ()

- Key Differences :

- The 2-oxoethyl side chain is attached to a 4-methylphenyl group (vs. 2-ethylphenyl).

- The N-substituent is a thienylmethyl group (vs. 5-chloro-2-methoxyphenyl).

- The 4-methylphenyl group is less bulky than 2-ethylphenyl, possibly reducing hydrophobic interactions .

Compound C : 5-amino-1-(2-chlorobenzyl)-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide ()

- Key Differences: The side chain is a 2-chlorobenzyl group (vs. 2-((2-ethylphenyl)amino)-2-oxoethyl). Lacks the carboxamide-linked ethylphenyl moiety present in the target compound.

- Impact :

Substituent Effects on Physicochemical Properties

Melting Points and Solubility :

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis involves multi-step organic reactions, including the formation of the triazole ring via cycloaddition and subsequent functionalization. For example, sodium azide is often used to generate the triazole core, while coupling agents like EDCI/HOBt facilitate amide bond formation between the triazole-carboxamide and substituted aniline derivatives. Reaction conditions such as temperature (typically 0–25°C for azide-alkyne cycloaddition) and solvent polarity (e.g., DMF or THF) significantly impact regioselectivity and yield . Characterization via NMR and mass spectrometry is essential to confirm structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

Advanced analytical techniques are required:

- 1H/13C NMR : To confirm substituent positions and hydrogen bonding patterns.

- High-resolution mass spectrometry (HRMS) : For precise molecular weight verification.

- HPLC : To assess purity (>95% is typical for research-grade material). Example: In related triazole-carboxamide analogs, splitting patterns in the aromatic region (δ 6.5–8.0 ppm) distinguish methoxy and chloro substituents .

Q. What are the recommended storage conditions to ensure compound stability?

The compound should be stored in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the carboxamide or triazole groups. Stability tests on similar compounds show degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. How does the electronic nature of the 2-ethylphenyl and 5-chloro-2-methoxyphenyl substituents influence biological target interactions?

Computational studies (e.g., DFT calculations) reveal that the electron-withdrawing chloro and electron-donating methoxy groups on the phenyl ring modulate the carboxamide’s hydrogen-bonding capacity. The ethyl group on the adjacent phenyl enhances lipophilicity, potentially improving membrane permeability. Molecular docking simulations with proteins like kinases or GPCRs can predict binding affinities .

Q. What experimental strategies can resolve contradictions in bioactivity data across different assays?

- Dose-response normalization : Account for variations in cell line sensitivity (e.g., IC50 values may differ between HEK293 and HeLa cells).

- Orthogonal assays : Combine enzymatic inhibition assays with cellular viability assays to distinguish direct target effects from off-target toxicity.

- Metabolite profiling : LC-MS can identify degradation products that may interfere with activity measurements .

Q. How can researchers design SAR studies to optimize this compound’s pharmacokinetic properties?

Focus on modifying:

- Solubility : Introduce polar groups (e.g., sulfonate or tertiary amines) while monitoring logP values.

- Metabolic stability : Replace labile esters with bioisosteres (e.g., oxadiazole for amide groups) and test in microsomal assays. Example: A related tetrazole-carboxamide derivative showed improved half-life (t1/2 > 4 hours) by replacing the methoxy group with a trifluoromethyl ether .

Q. What computational tools are effective for predicting off-target interactions or toxicity?

- Molecular dynamics simulations : Analyze binding kinetics to unintended targets (e.g., cytochrome P450 enzymes).

- QSAR models : Train models on databases like ChEMBL to predict hepatotoxicity or cardiotoxicity risks.

- AI-driven platforms : Tools like COMSOL Multiphysics integrate reaction kinetics data to simulate metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.